2-(Benzyloxy)pyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)pyridine-3-sulfonyl chloride is an organic compound with the molecular formula C12H10ClNO3S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a benzyloxy group attached to the second position of the pyridine ring and a sulfonyl chloride group attached to the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonyl chloride with benzyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. A common method involves the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of pyridine-3-sulfonyl chloride, a precursor to this compound, involves the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. This method is advantageous as it produces a high yield of the desired product with minimal byproducts . The reaction mixture is then subjected to distillation under reduced pressure to purify the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride formed during the reaction.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, halogens, and sulfuric acid are used.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonothioates.
Electrophilic Aromatic Substitution: Nitrated, halogenated, and sulfonated derivatives of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)pyridine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules. The sulfonyl chloride group is a versatile functional group that can be transformed into various other functional groups.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)pyridine-3-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in reactions, such as cleavage under acidic or basic conditions, to form benzyl alcohol and the corresponding pyridine derivative .
Vergleich Mit ähnlichen Verbindungen
2-(Benzyloxy)pyridine-3-sulfonyl chloride can be compared with other sulfonyl chlorides and pyridine derivatives:
Pyridine-3-sulfonyl Chloride: Lacks the benzyloxy group, making it less versatile in terms of functional group transformations.
Benzenesulfonyl Chloride: Contains a benzene ring instead of a pyridine ring, leading to different reactivity and applications.
2-(Benzyloxy)benzenesulfonyl Chloride:
These comparisons highlight the unique combination of the benzyloxy and sulfonyl chloride groups in this compound, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C12H10ClNO3S |
---|---|
Molekulargewicht |
283.73 g/mol |
IUPAC-Name |
2-phenylmethoxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C12H10ClNO3S/c13-18(15,16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI-Schlüssel |
VQMYEAZKGDPKKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.